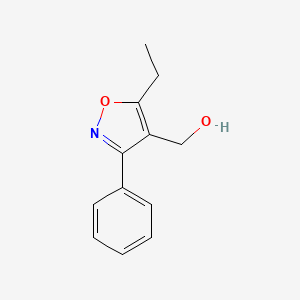
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is a compound that belongs to the class of 8-hydroxyquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The structure of 8-hydroxyquinoline consists of a pyridine ring fused to a phenol ring, with the hydroxyl group attached to position 8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . Another method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities . It can also inhibit enzymes involved in various biological processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
5,6,7,8-Tetrahydroquinoline: A related compound with a similar structure but lacking the hydroxyl and carboxamide groups.
3-Methyl-5,6,7,8-tetrahydroquinoline: A compound with a similar core structure but different functional groups.
Uniqueness
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the hydroxyl and carboxamide groups enhances its ability to interact with biological targets and undergo various chemical reactions .
Eigenschaften
CAS-Nummer |
62216-18-6 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
8-hydroxy-3-methyl-6,7-dihydro-5H-quinoline-8-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-8-3-2-4-11(15,10(12)14)9(8)13-6-7/h5-6,15H,2-4H2,1H3,(H2,12,14) |
InChI-Schlüssel |
BVMOVWZKMCHOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(CCC2)(C(=O)N)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
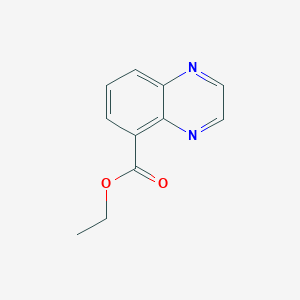
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
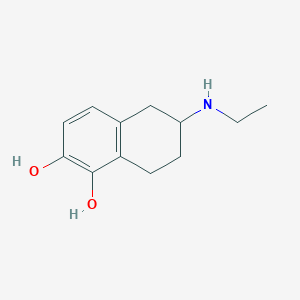

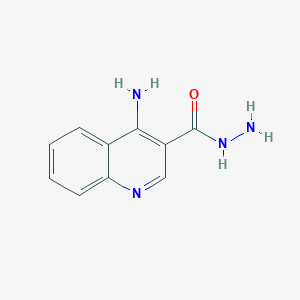

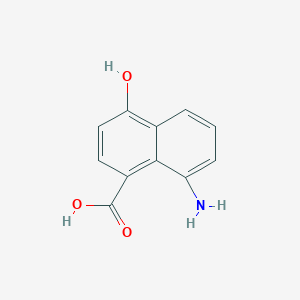
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)

![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)

